molecular formula C13H17N3O2 B3060110 tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 1708079-62-2

tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No. B3060110
CAS RN: 1708079-62-2
M. Wt: 247.29
InChI Key: VAUBLRPKJGIVBW-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The exact mechanism of action of tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in disease progression. This compound has been shown to have a selective inhibitory effect on certain cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate in lab experiments is its selectivity towards certain cancer cells. This compound has also been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate. One area of research is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the identification of specific molecular targets and pathways that are affected by this compound. This can help in the development of more targeted therapies for specific diseases. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, which can pave the way for its use in clinical trials.
Conclusion:
Tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a chemical compound that has shown promising results in the treatment of various diseases. Its selectivity towards certain cancer cells and low toxicity make it a potential candidate for cancer therapy. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. The development of more efficient synthesis methods and the identification of specific molecular targets can pave the way for the development of more targeted therapies for specific diseases.

Scientific Research Applications

Tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. It has also been studied for its potential use in drug discovery and development.

properties

IUPAC Name

tert-butyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)11-10(15)8(7-14)9-5-4-6-16(9)11/h4-6,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUBLRPKJGIVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C2N1CCC2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125132
Record name 1H-Pyrrolizine-5-carboxylic acid, 6-amino-7-cyano-2,3-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

CAS RN

1708079-62-2
Record name 1H-Pyrrolizine-5-carboxylic acid, 6-amino-7-cyano-2,3-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708079-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolizine-5-carboxylic acid, 6-amino-7-cyano-2,3-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

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